CID 78062131
Description
CID 78062131 (PubChem Compound Identifier 78062131) is a chemical compound characterized by its unique structural and functional properties. The compound was analyzed using gas chromatography-mass spectrometry (GC-MS), with its total ion chromatogram and mass spectrum providing insights into its fragmentation patterns and molecular stability . The vacuum distillation fractions of this compound further reveal its volatility and purity profile, which are critical for applications in synthetic chemistry and material science .
Properties
Molecular Formula |
Ge3Nb5 |
|---|---|
Molecular Weight |
682.4 g/mol |
InChI |
InChI=1S/3Ge.5Nb |
InChI Key |
BMJBHERDOUNGCN-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Nb].[Nb].[Nb].[Nb].[Nb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 78062131 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods: In an industrial setting, the production of the compound with Chemical Abstracts Service number 78062131 is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: The compound with Chemical Abstracts Service number 78062131 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of the compound with Chemical Abstracts Service number 78062131 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of the compound with Chemical Abstracts Service number 78062131 depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
The compound with Chemical Abstracts Service number 78062131 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be employed in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in industry, it may be utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 78062131 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes.
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : The boronic acid derivative () exhibits lower solubility compared to the piperazine analog (), likely due to differences in hydrogen-bonding capacity and aromatic substitution patterns.
Analytical Behavior
This compound was analyzed using GC-MS and vacuum distillation fractionation, highlighting its thermal stability and chromatographic retention behavior . In contrast, similar compounds in and were characterized using LC-ESI-MS and collision-induced dissociation (CID) techniques, which revealed distinct fragmentation pathways dependent on charge states and collision energies. For example:
- Mass Spectrometry : this compound’s fragmentation pattern () may differ from piperazine derivatives () due to variations in functional groups (e.g., nitro vs. boronic acid moieties), which influence ionization efficiency and cleavage sites.
- Chromatography : The boronic acid analog () likely exhibits longer retention times in reversed-phase LC compared to this compound, given its higher LogP value.
Research Findings and Limitations
- Structural Insights : The mass spectrum of this compound () indicates a stable molecular ion peak, consistent with compounds containing electron-withdrawing groups.
- Gaps in Data : Direct measurements of this compound’s LogP, solubility, and toxicity are absent in the provided evidence, necessitating extrapolation from analogs.
- Contradictions : The term "CID" is context-dependent; in , it refers to chemotherapy-induced diarrhea, unrelated to the compound discussed here. Careful disambiguation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
